Direct Comparison: Fe(ClO₄)₂ Enables Room Temperature ROP of ε-Caprolactone, While Tin(II) 2-Ethylhexanoate Shows No Activity
In a systematic head-to-head comparison of iron catalysts for the ring-opening polymerization (ROP) of ε-caprolactone, iron(II) perchlorate demonstrated effective polymerization activity at room temperature, producing polymers with molecular weights of 10–20 kDa, whereas tin(II) 2-ethylhexanoate (Sn(Oct)₂)—the industry-standard catalyst for polycaprolactone synthesis—showed no catalytic activity whatsoever under identical room temperature conditions [1]. The study explicitly states that commercial iron salts can replace tin salts and enable ROP at room temperature, while Sn(Oct)₂ does not facilitate ROP at room temperature [1].
| Evidence Dimension | Catalytic activity for ε-caprolactone ring-opening polymerization at room temperature |
|---|---|
| Target Compound Data | Active; polymers obtained with Mn 10–20 kDa |
| Comparator Or Baseline | Tin(II) 2-ethylhexanoate (Sn(Oct)₂): No activity at room temperature |
| Quantified Difference | Qualitative activity difference: Fe(ClO₄)₂ yields polymer (10–20 kDa); Sn(Oct)₂ yields no polymer |
| Conditions | Solvent-free bulk polymerization at room temperature; monomer:ε-caprolactone; initiators: water, isopropyl alcohol, benzyl alcohol, 2-allyl phenol |
Why This Matters
Procurement of iron(II) perchlorate enables room-temperature ROP for biomedical polymers, eliminating the high-temperature processing required with tin catalysts, which reduces energy consumption and addresses the well-documented aquatic toxicity concerns associated with organotin compounds.
- [1] Hege, C. S. & Schiller, S. M. (2014). Non-toxic catalysts for ring-opening polymerizations of biodegradable polymers at room temperature for biohybrid materials. Green Chemistry, 16(3), 1410–1416. DOI: 10.1039/c3gc42044b. View Source
